4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole

Vue d'ensemble

Description

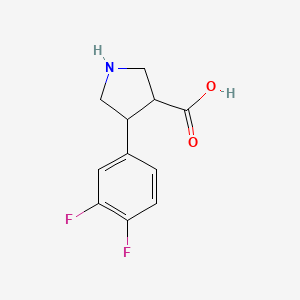

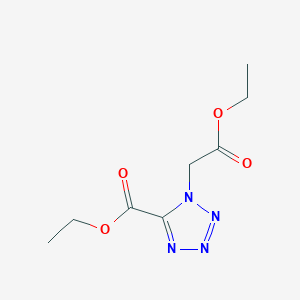

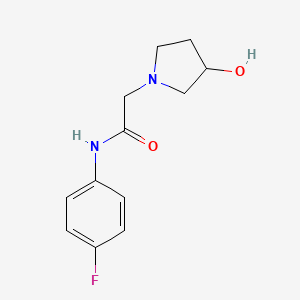

The compound “4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a chloromethyl group (-CH2Cl) and a 3-fluorobenzyl group, both attached to the imidazole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline was achieved from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation in the presence of potassium carbonate, followed by reduction with Fe/NH4Cl . Another study reported the synthesis of boronic acid derivatives using 1-(chloromethyl)-3-fluorobenzene .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It contains an imidazole ring, a chloromethyl group, and a 3-fluorobenzyl group .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Benzimidazole Derivatives : The synthesis of benzimidazole derivatives, such as 1-(4-fluorobenzyl)-2,4,5-triphenyl-1H-imidazole, has been explored for their potential applications in medicinal chemistry. These compounds are characterized by spectral techniques and evaluated for their cytotoxic activities, indicating their relevance in drug discovery and development (Ganga & Sankaran, 2020).

Crystal Structure Elucidation : The crystal structure of compounds like 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile has been elucidated, providing insights into molecular interactions and structural properties critical for designing compounds with specific functionalities (Özbey et al., 2004).

Biological Activity

Anticancer Evaluation : Novel series of imidazole derivatives have been synthesized and evaluated for their anticancer activities, showcasing the potential of such compounds in therapeutic applications (Bukhari et al., 2013).

Anticonvulsant Activity : The synthesis and testing of imidazole analogues for anticonvulsant activity highlight the pharmaceutical significance of these compounds in addressing neurological disorders (Kelley et al., 1995).

Catalysis and Material Science

Homogeneous Catalysis : The development of novel blend membranes incorporating partially fluorinated copolymers bearing azole functions with sulfonated PEEK for PEMFC operating at low relative humidity demonstrates the application of these compounds in enhancing the efficiency of fuel cells (Campagne et al., 2013).

Ligands for Homogeneous Catalysis : Direct coupling of oxazolines and N-heterocyclic carbenes to form a new class of C−N donor ligands showcases the utility of these compounds in catalysis, enabling the development of efficient catalytic systems for chemical transformations (César et al., 2002).

Safety and Hazards

The safety data sheet for 4-Fluorobenzyl chloride, a similar compound, indicates that it is combustible and causes severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling. It should be stored locked up and in a well-ventilated place .

Propriétés

IUPAC Name |

4-(chloromethyl)-1-[(3-fluorophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFN2/c12-5-11-7-15(8-14-11)6-9-2-1-3-10(13)4-9/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTGBTAAAJKDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(N=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1489437.png)

![2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1489438.png)

![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide](/img/structure/B1489440.png)